9(S)-Hpode 9(S)-Hpode 9(S)-HPODE is an HPODE (hydroperoxy-octadecadienoic acid) in which the double bonds are at positions 10 and 12 (E and Z geometry, respectively) and the hydroperoxy group is at position 9 (S configuration). It is an intermediate in the metabolic pathway for linoleic acid. It has a role as a plant metabolite, a human metabolite and a mouse metabolite. It is functionally related to a (10E,12Z)-octadecadienoic acid. It is a conjugate acid of a 9(S)-HPODE(1-). It is an enantiomer of a 9(R)-HPODE.
9(S)-Hpode is a natural product found in Chlorella vulgaris, Trypanosoma brucei, and Auxenochlorella pyrenoidosa with data available.
Brand Name: Vulcanchem
CAS No.: 29774-12-7
VCID: VC21235184
InChI: InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b8-6-,14-11+/t17-/m1/s1
SMILES: CCCCCC=CC=CC(CCCCCCCC(=O)O)OO
Molecular Formula: C18H32O4
Molecular Weight: 312.4 g/mol

9(S)-Hpode

CAS No.: 29774-12-7

Cat. No.: VC21235184

Molecular Formula: C18H32O4

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

9(S)-Hpode - 29774-12-7

Specification

Description 9(S)-HPODE is an HPODE (hydroperoxy-octadecadienoic acid) in which the double bonds are at positions 10 and 12 (E and Z geometry, respectively) and the hydroperoxy group is at position 9 (S configuration). It is an intermediate in the metabolic pathway for linoleic acid. It has a role as a plant metabolite, a human metabolite and a mouse metabolite. It is functionally related to a (10E,12Z)-octadecadienoic acid. It is a conjugate acid of a 9(S)-HPODE(1-). It is an enantiomer of a 9(R)-HPODE.
9(S)-Hpode is a natural product found in Chlorella vulgaris, Trypanosoma brucei, and Auxenochlorella pyrenoidosa with data available.
CAS No. 29774-12-7
Molecular Formula C18H32O4
Molecular Weight 312.4 g/mol
IUPAC Name (9S,10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid
Standard InChI InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b8-6-,14-11+/t17-/m1/s1
Standard InChI Key JGUNZIWGNMQSBM-UINYOVNOSA-N
Isomeric SMILES CCCCC/C=C\C=C\[C@H](CCCCCCCC(=O)O)OO
SMILES CCCCCC=CC=CC(CCCCCCCC(=O)O)OO
Canonical SMILES CCCCCC=CC=CC(CCCCCCCC(=O)O)OO

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